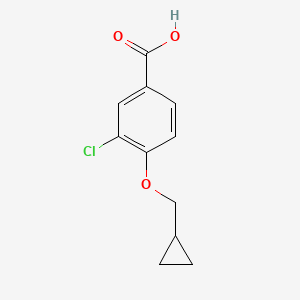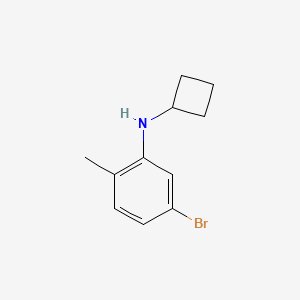
5-bromo-N-cyclobutyl-2-methylaniline
Descripción general
Descripción
5-bromo-N-cyclobutyl-2-methylaniline is a chemical compound with the molecular formula C11H14BrN . It is a clear yellow to brown liquid after melting .
Molecular Structure Analysis
The molecular structure of 5-bromo-N-cyclobutyl-2-methylaniline consists of a cyclobutyl group (a four-carbon ring) attached to a nitrogen atom, which is also attached to a benzene ring. The benzene ring is substituted with a bromine atom and a methyl group .Physical And Chemical Properties Analysis
5-bromo-N-cyclobutyl-2-methylaniline is a clear yellow to brown liquid after melting . It has a refractive index of 1.6120 to 1.6140 at 20°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of related compounds often involves multi-step reactions, highlighting the complexity and versatility of these molecules in organic chemistry. For example, a six-step synthetic route from 4-chloro-2-methylaniline to a key intermediate for an anti-HIV/AIDS drug showcases the intricate synthesis processes involved in medicinal chemistry (Gazvoda et al., 2018).
- Another study focused on the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, utilizing a Pd/C-mediated Suzuki coupling approach. This highlights the importance of these compounds in large-scale organic synthesis and potential pharmaceutical applications (Ennis et al., 1999).
- A series of analogs synthesized through Suzuki cross-coupling reactions demonstrated the ability to incorporate various functional groups, showcasing the flexibility of these compounds in organic synthesis and potential applications in material science or drug development (Rizwan et al., 2021).
Potential Applications
- The application of these compounds extends beyond synthesis to include investigations into their physical properties, such as their reactivity, structural features, and potential for forming more complex molecules. For example, density functional theory (DFT) investigations can provide insight into the electronic properties and reactivity of synthesized analogs, which is crucial for designing materials with specific optical or electronic characteristics (Rizwan et al., 2021).
- The study of the selectivity in bromination reactions of aniline and N-substituted anilines encapsulated in β-cyclodextrin highlights the potential of these compounds in selective organic transformations, which could be beneficial in developing more efficient and selective synthetic routes in pharmaceutical manufacturing (Velusamy et al., 1996).
Safety And Hazards
5-bromo-2-methylaniline, a related compound, is harmful in contact with skin, if inhaled, or if swallowed. It causes skin and eye irritation and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .
Propiedades
IUPAC Name |
5-bromo-N-cyclobutyl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-5-6-9(12)7-11(8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQCMACNNXDJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclobutyl-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Cyclopentyloxy)-4-methylphenyl]methanamine](/img/structure/B1453739.png)
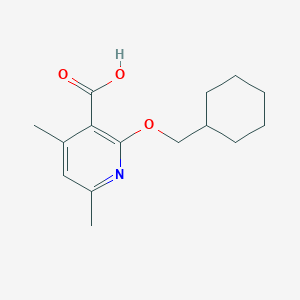
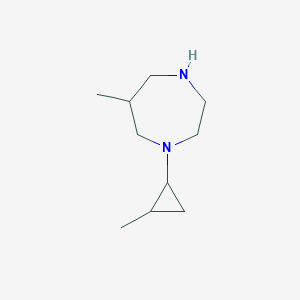
![3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B1453743.png)
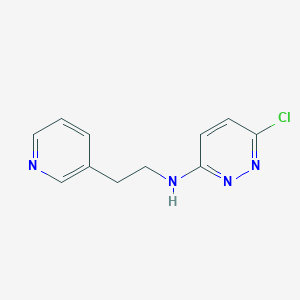
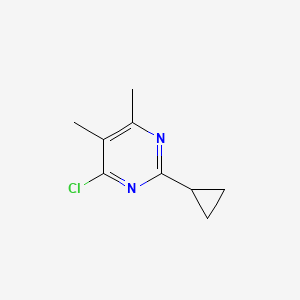
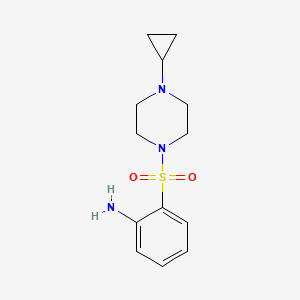
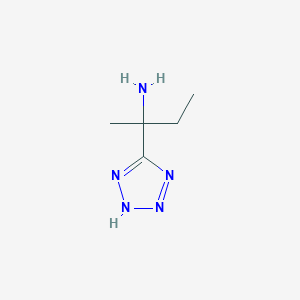
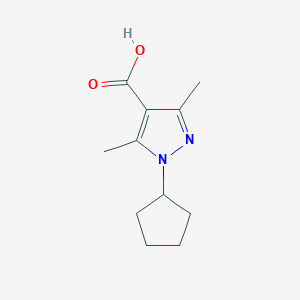
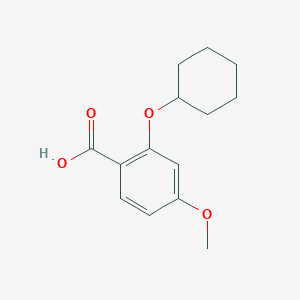
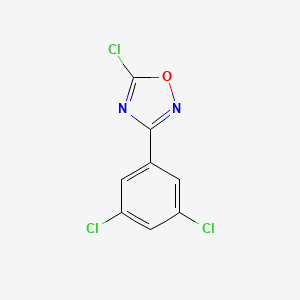
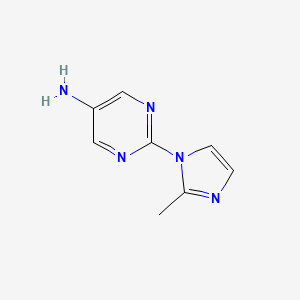
![4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453755.png)
